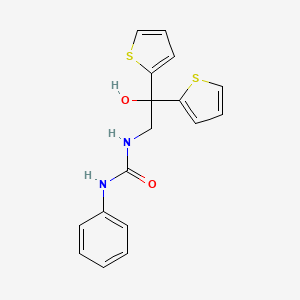

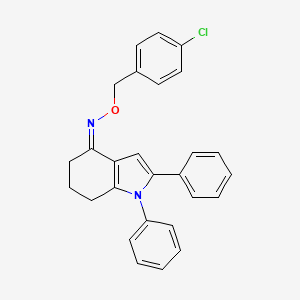

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations .

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves the reaction of 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE .Molecular Structure Analysis

The molecular formula of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is C12H12O3S2 .Physical And Chemical Properties Analysis

The melting point of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is 53-56 °C, and its boiling point is 146-146.5 °C (Press: 2 Torr). Its density is predicted to be 1.347±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Microwave Irradiation Technique in Synthesis

The microwave irradiation technique has been employed in the preparation of thiourea derivatives, showcasing an efficient method to synthesize compounds with potential biological activities. For instance, compounds synthesized using microwave irradiation, such as 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, were analyzed for their antimicrobial potential against various bacteria and fungi, although they showed no significant inhibition. This method highlights a novel approach in synthesizing thiourea derivatives with possible applications in developing new antimicrobial agents (Hafizi Ahyak et al., 2016).

Photoluminescence and Analytical Applications

The photoluminescence properties of thiourea compounds have been explored for analytical purposes, such as the quenching of fluorescence by chromium(VI) ions using 1-(2-Hydroxyphenyl)thiourea. This property facilitates the determination of chromium(VI), demonstrating the compound's utility in environmental monitoring and analytical chemistry (A. Sunil & S. J. Rao, 2015).

Antimicrobial and Anti-HIV Studies

Thiourea derivatives have shown promise in antimicrobial and anti-HIV studies. Novel thiourea derivatives, including 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea, were synthesized and tested against various microorganisms, demonstrating significant antibacterial and anti-HIV activities. These findings suggest the potential of thiourea derivatives in the development of new therapeutic agents against infectious diseases (R. Patel et al., 2007).

Enantiodiscrimination by NMR Spectroscopy

A dimeric thiourea chiral solvating agent has been developed for the enantiodiscrimination of amino acid derivatives via NMR spectroscopy. This application underscores the versatility of thiourea derivatives in chiral discrimination, essential for pharmaceutical research and development (Alessandra Recchimurzo et al., 2021).

Hydroxyl Radical Scavenging

The role of substituted thiourea derivatives in scavenging hydroxyl radicals has been investigated, highlighting their potential in mitigating oxidative stress within biological systems. This activity is crucial for understanding the toxicological aspects of various substances and for developing antioxidants (G. Cohen, 1978).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-16(19-13-6-2-1-3-7-13)18-12-17(21,14-8-4-10-22-14)15-9-5-11-23-15/h1-11,21H,12H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQZEDVARJYEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)